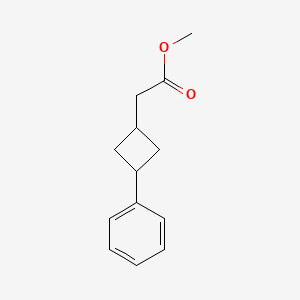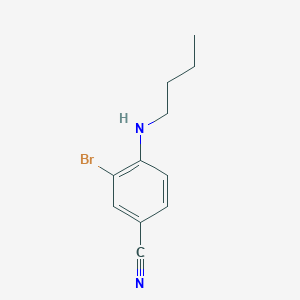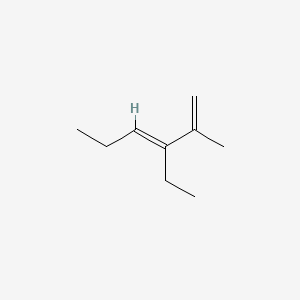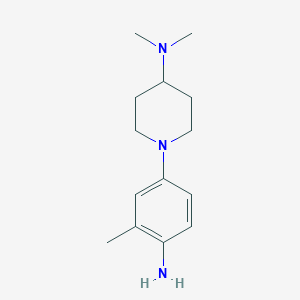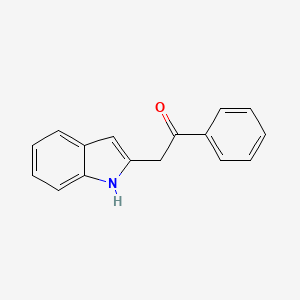
2-(2-Indolyl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Indolyl)-1-phenylethanone is an organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound features an indole moiety attached to a phenyl group via an ethanone linkage, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Indolyl)-1-phenylethanone typically involves the Friedel-Crafts acylation of indole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Indole+Phenylacetyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: 2-(2-Indolyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(2-Indolyl)-1-phenylacetic acid.
Reduction: Formation of 2-(2-Indolyl)-1-phenylethanol.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
2-(2-Indolyl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(2-Indolyl)-1-phenylethanone involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
2-(3-Indolyl)-1-phenylethanone: Similar structure but with the indole moiety attached at the C3 position.
2-(2-Indolyl)-1-phenylpropanone: Similar structure but with a propanone linkage instead of ethanone.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group at the C3 position.
Uniqueness: 2-(2-Indolyl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethanone linkage and the position of the indole moiety contribute to its unique properties compared to other indole derivatives.
特性
分子式 |
C16H13NO |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(1H-indol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-15(13)17-14/h1-10,17H,11H2 |
InChIキー |
CGDXADFJAQECET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
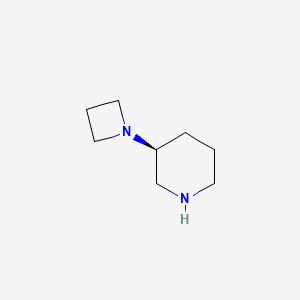
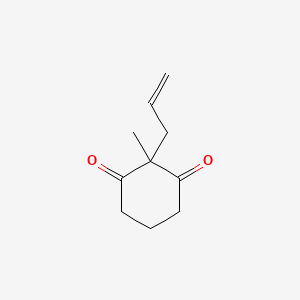
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)
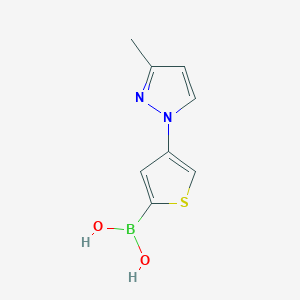
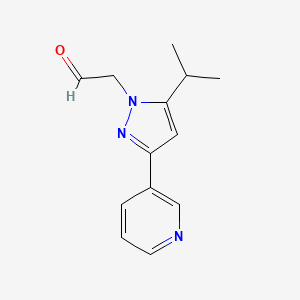
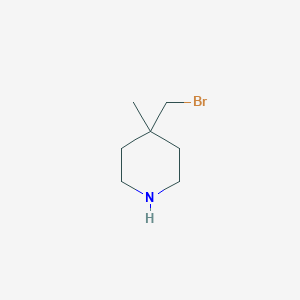
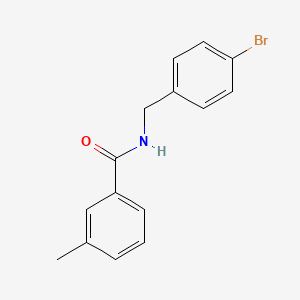
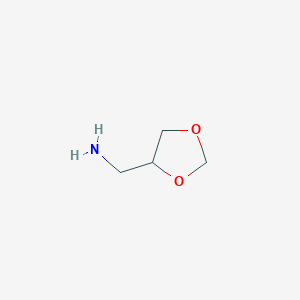
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
